(Methylthio)thioacetamide
Overview
Description
(Methylthio)thioacetamide is an organosulfur compound characterized by the presence of both a thioamide and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions: (Methylthio)thioacetamide can be synthesized through several methods. One common approach involves the reaction of acetamide with phosphorus pentasulfide, which replaces the oxygen atom in the acetamide with a sulfur atom, forming thioacetamide. The methylthio group can then be introduced through further chemical modifications .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often employing catalysts and controlled reaction environments to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: (Methylthio)thioacetamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The methylthio group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine chloride.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted thioacetamides.
Scientific Research Applications
(Methylthio)thioacetamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals
Mechanism of Action
The mechanism of action of (Methylthio)thioacetamide involves its interaction with various molecular targets. The compound can undergo oxidative demethylation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of enzymatic activities and signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Thioacetamide: A simpler thioamide without the methylthio group.
Thiazoles: Compounds containing a thiazole ring, which also exhibit diverse biological activities.
Thioacetic Acid: Another organosulfur compound with different functional groups
Uniqueness: (Methylthio)thioacetamide is unique due to the presence of both a thioamide and a methylthio group, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
2-methylsulfanylethanethioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NS2/c1-6-2-3(4)5/h2H2,1H3,(H2,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOUORGMDGJIIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00597400 | |
Record name | (Methylsulfanyl)ethanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00597400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146538-32-1 | |
Record name | (Methylsulfanyl)ethanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00597400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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